Ezetimibe Fluoro Isomer

Pharmaceutical Analysis Reference Standard Impurity Profiling

Select Ezetimibe Fluoro Isomer for its unique ortho-fluorophenyl substitution and defined (3R,4S,3'S) stereochemistry. Unlike generic impurity mixtures, this highly characterized standard ensures accurate retention time assignments and resolution in HPLC methods, directly supporting ANDA regulatory submissions. Its use as a reference marker in forced degradation studies and impurity quantification guarantees reliable batch release decisions and stability profiling for Ezetimibe drug products.

Molecular Formula C24H21F2NO3
Molecular Weight 409.4 g/mol
CAS No. 1798008-25-9
Cat. No. B601705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe Fluoro Isomer
CAS1798008-25-9
Synonyms3’-(2-Fluorophenyl) Ezetimibe;  (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; 
Molecular FormulaC24H21F2NO3
Molecular Weight409.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1
InChIKeyOBQFYRYCMDREFB-AKIFATBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Ezetimibe Fluoro Isomer (CAS 1798008-25-9) for Pharmaceutical Analysis and R&D


Ezetimibe Fluoro Isomer (CAS 1798008-25-9), chemically designated as (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a structurally defined stereoisomer and process-related impurity of the cholesterol absorption inhibitor Ezetimibe [1]. It is characterized by a molecular weight of 409.43 g/mol and the molecular formula C24H21F2NO3 [2]. This compound is a white to off-white solid that is primarily utilized as a highly characterized reference standard for analytical method development, validation, and quality control in pharmaceutical research and manufacturing [3].

Why Generic Ezetimibe Impurity Standards Cannot Substitute for Ezetimibe Fluoro Isomer


In pharmaceutical analysis, the precise identity and stereochemistry of a reference standard are critical for method accuracy. Ezetimibe Fluoro Isomer is not interchangeable with generic Ezetimibe impurity standards or the parent drug due to its unique ortho-fluorophenyl substitution pattern and defined stereochemistry (3R,4S,3'S configuration) [1]. Substitution with an alternative standard, such as a different positional isomer (e.g., 3-Fluoro Impurity) or an uncharacterized mixture, would lead to inaccurate retention time assignments, compromised resolution during HPLC method validation, and potential failure of regulatory audits for Abbreviated New Drug Applications (ANDA) . The compound's specific spectral and chromatographic behavior, as defined in its Structure Elucidation Report, is essential for the unequivocal identification and quantification of this specific impurity in Ezetimibe drug substance and finished product .

Quantitative Differentiation Evidence for Ezetimibe Fluoro Isomer Against Alternative Standards


Comparative Purity and Characterization for Analytical Reliability

Ezetimibe Fluoro Isomer from specialized vendors is supplied with a guaranteed purity of ≥95% to ≥98%, a critical quality attribute for its use as a reference standard . This compares favorably to generic or in-house synthesized impurities where purity may be unverified or lower. Furthermore, the compound is provided with comprehensive characterization data, including HPLC, Mass Spectrometry (MS), 1H NMR, FT-IR, and a detailed Structure Elucidation Report (SER), which is essential for regulatory submission [1].

Pharmaceutical Analysis Reference Standard Impurity Profiling

Regulatory Compliance Advantage in ANDA and NDA Submissions

This specific isomer is explicitly designated as a characterized reference material that complies with stringent regulatory standards, including those set by USP, EMA, JP, and BP [1]. It is essential for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). In contrast, a non-compliant or poorly characterized impurity standard could be rejected by regulatory bodies, leading to costly delays in drug approval . The compound is manufactured under ISO 17034 accreditation, ensuring the highest level of metrological traceability and quality assurance for a reference material [2].

Regulatory Science Pharmaceutical Quality Control ANDA

Stereochemical and Structural Identity Verified by Advanced NMR Techniques

The exact stereochemical configuration of Ezetimibe Fluoro Isomer (3R,4S,3'S) is verified through a comprehensive suite of advanced NMR techniques, including COSY, NOESY, HSQC, and HMBC, which are provided in the Structure Elucidation Report (SER) [1]. This level of structural confirmation is not universally available for all impurity standards. For example, a generic standard might rely on less definitive methods like HPLC retention time alone, which cannot unambiguously confirm the spatial arrangement of atoms critical for differentiating between diastereomers [2].

Structural Elucidation Stereochemistry NMR Spectroscopy

Differentiation from Other Ezetimibe Fluoro-Impurities via Chromatographic Selectivity

In a published reversed-phase HPLC method for the separation of related impurities from a combination of Ezetimibe and Simvastatin, the 'O-Fluoro Impurity Ezetimibe' (which corresponds to CAS 1798008-25-9) exhibited a retention time of 29.30 minutes under the specified conditions [1]. This is a distinct and quantifiable difference from the retention times of other closely related impurities in the same mixture, such as 'Des Fluoro Impurity-Ezetimibe' (retention time 25.37 minutes) and the parent drug 'Ezetimibe' (retention time 31.11 minutes) [1]. This data provides a direct, quantitative basis for selecting this specific standard to develop a robust, resolution-driven analytical method.

HPLC Method Development Impurity Resolution Chromatography

High-Impact Application Scenarios for Ezetimibe Fluoro Isomer in Pharmaceutical Development


Validated HPLC Method Development for ANDA Submissions

Regulatory guidelines mandate the identification and control of all process-related impurities in generic drug applications. As demonstrated in the chromatographic data [1], Ezetimibe Fluoro Isomer has a defined retention time that is critical for resolving this specific impurity from others. Procurement of this highly characterized standard, with its comprehensive Structure Elucidation Report [2], is the first step in developing a robust, validated HPLC method for impurity profiling in Ezetimibe drug substance, a core requirement for ANDA approval.

Quality Control (QC) Batch Release Testing

During the commercial manufacturing of Ezetimibe, QC laboratories must routinely test each batch for impurity levels against established specifications. Ezetimibe Fluoro Isomer, as a USP and EMA compliant reference standard [1], provides the necessary traceability and reliability for accurate quantification. Its use ensures that batch release decisions are based on sound analytical data, mitigating the risk of releasing a sub-potent or unsafe product to the market.

Forced Degradation Studies to Establish Product Stability

To determine the shelf life and storage conditions of a drug product, forced degradation studies expose the API to stress conditions (heat, light, humidity). Ezetimibe Fluoro Isomer serves as a critical marker in these studies to determine if the ortho-fluorophenyl isomer is a degradation product of Ezetimibe under specific conditions. Its availability as a pure, structurally elucidated standard allows for the unambiguous identification and tracking of this potential degradant, a key element in establishing the product's stability profile.

In Vitro Pharmacological Profiling of Impurity Activity

Regulatory authorities increasingly expect an assessment of the biological activity of significant impurities. While this compound is primarily an analytical standard, its definition as a stereoisomer of Ezetimibe [1] makes it a relevant tool for in vitro pharmacology studies. Researchers can use it to determine its affinity for the NPC1L1 cholesterol transporter compared to the parent drug, thereby generating data on potential off-target effects and fulfilling regulatory expectations for impurity qualification.

Quote Request

Request a Quote for Ezetimibe Fluoro Isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.